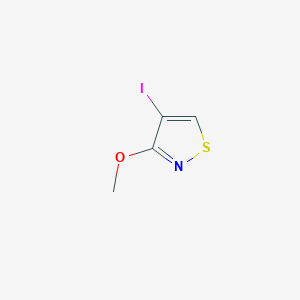

4-Iodo-3-methoxyisothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INOS/c1-7-4-3(5)2-8-6-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPCFAHEVUXSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Iodo-3-methoxyisothiazole (CAS No. 60666-89-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-3-methoxyisothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

CAS Number: 60666-89-9

Molecular Formula: C₄H₄INOS

Molecular Weight: 241.05 g/mol

IUPAC Name: this compound

Table 1: Physicochemical Data

| Property | Value/Information | Source |

| CAS Number | 60666-89-9 | Chemical Abstracts Service |

| Molecular Formula | C₄H₄INOS | N/A |

| Molecular Weight | 241.05 g/mol | N/A |

| Physical State | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| Spectral Data (¹H NMR, ¹³C NMR, IR) | Not publicly available | N/A |

Synthesis and Experimental Protocols

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related isothiazole and other heterocyclic derivatives. A general synthetic workflow is proposed below, based on the iodination of a 3-methoxyisothiazole precursor.

Proposed Synthetic Workflow

The synthesis of this compound would likely involve the direct iodination of a 3-methoxyisothiazole starting material. This approach is analogous to the iodination of other activated heterocyclic systems.

Caption: Proposed synthetic route to this compound.

Exemplary Experimental Protocol (Adapted from a related synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound, 4-iodo-3-methylisoxazole-5-formaldehyde, and can serve as a starting point for the development of a specific procedure for this compound.

Materials:

-

3-Methoxyisothiazole (starting material)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methoxyisothiazole (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add N-Iodosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Note: This is a generalized protocol and the optimal reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) would need to be determined empirically.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound itself, the isothiazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules. Isothiazole derivatives have demonstrated a broad range of pharmacological activities, suggesting potential avenues of investigation for this compound.

Table 2: Reported Biological Activities of Isothiazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Isothiazole-containing compounds have shown efficacy against various bacteria and fungi. |

| Antiviral | Certain isothiazole derivatives have been investigated for their antiviral properties. |

| Anticancer | The isothiazole nucleus is a feature in some compounds with antiproliferative activity against cancer cell lines. |

| Anti-inflammatory | Some isothiazole derivatives have exhibited anti-inflammatory effects in preclinical models. |

| Enzyme Inhibition | The isothiazole ring can act as a bioisostere for other functional groups, leading to the design of potent enzyme inhibitors. |

Given the diverse biological roles of isothiazoles, this compound represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs. The presence of the iodo group at the 4-position provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of a library of novel derivatives for screening.

Potential Signaling Pathway Involvement

The mechanism of action of isothiazole derivatives is varied and depends on the overall molecular structure. Without specific biological data for this compound, any discussion of its involvement in signaling pathways remains speculative. However, based on the activities of related compounds, potential areas of investigation could include pathways involved in microbial growth, viral replication, or cell proliferation.

Caption: General scheme for investigating biological activity.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a consolidated overview of its identity, a proposed synthetic strategy, and the potential biological relevance of the isothiazole scaffold. Researchers are encouraged to use this information as a foundation for further exploration of this and related molecules. The development of a robust synthetic protocol and the subsequent biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

An In-depth Technical Guide to 4-Iodo-3-methoxyisothiazole: Properties, Synthesis, and Experimental Protocols

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the chemical properties, synthesis, or biological activity of 4-Iodo-3-methoxyisothiazole. This guide is therefore constructed based on the fundamental principles of isothiazole chemistry, the known effects of iodo and methoxy substituents on aromatic systems, and established synthetic methodologies for related isothiazole derivatives. The data presented herein are predicted and should be considered hypothetical until experimentally verified.

Introduction to Isothiazoles

Isothiazoles are five-membered heterocyclic aromatic compounds containing a nitrogen and a sulfur atom in adjacent positions.[1] The isothiazole ring is a stable aromatic system and a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3][4] Their derivatives have shown a broad range of activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][5] The reactivity and properties of the isothiazole ring are significantly influenced by the nature and position of its substituents.

Predicted Chemical Properties of this compound

The chemical properties of this compound are predicted based on its structure, which features an electron-donating methoxy group at the C3 position and an iodine atom at the C4 position. The methoxy group is expected to increase the electron density of the ring, while the bulky iodine atom will exert steric effects and provide a site for cross-coupling reactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C4H4INOS |

| Molecular Weight | 241.05 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Melting Point | Not available (likely a low-melting solid) |

| Boiling Point | Not available (expected to be >200 °C at atmospheric pressure) |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Signals |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.5-8.0 (s, 1H, H5), 4.0-4.2 (s, 3H, OCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 160-165 (C3), 150-155 (C5), 90-95 (C4), 55-60 (OCH₃) |

| Mass Spectrometry (EI) | m/z 241 (M⁺), 226 (M⁺ - CH₃), 114 (M⁺ - I) |

Proposed Synthetic Pathway and Experimental Protocols

There are several general methods for the synthesis of substituted isothiazoles that could be adapted for the preparation of this compound.[3][6][7] A plausible retro-synthetic approach is outlined below, starting from a readily available precursor.

Logical Synthesis Relationship

Caption: Retrosynthetic analysis of this compound.

3.1. Step 1: Synthesis of 3-Methoxyisothiazole (Hypothetical Protocol)

This protocol is a hypothetical adaptation of known methods for isothiazole synthesis.

-

Materials: Propargyl alcohol, N-chlorosuccinimide (NCS), sodium methoxide, ammonia, sulfur powder, and appropriate solvents (e.g., methanol, DMF).

-

Procedure:

-

To a solution of propargyl alcohol in methanol, slowly add NCS at 0°C to yield 3-chloro-2-propen-1-ol.

-

React the chlorinated intermediate with sodium methoxide to form 3-methoxy-2-propen-1-ol.

-

The subsequent reaction with ammonia and sulfur powder in a suitable solvent like DMF under heating would lead to the cyclization to form 3-methoxyisothiazole. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

3.2. Step 2: Iodination of 3-Methoxyisothiazole (Hypothetical Protocol)

The C4 position of the isothiazole ring can be iodinated using an electrophilic iodinating agent.

-

Materials: 3-Methoxyisothiazole, N-iodosuccinimide (NIS), and a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

Dissolve 3-methoxyisothiazole in the chosen solvent in a round-bottom flask protected from light.

-

Add N-iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude this compound can be purified by column chromatography or recrystallization.

-

Experimental Workflow

Caption: Generalized workflow for the synthesis and purification of this compound.

Potential Reactivity and Applications

The 4-iodo substituent on the isothiazole ring is a versatile synthetic handle. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups at the C4 position, enabling the synthesis of a library of novel isothiazole derivatives for screening in drug discovery programs. The methoxy group at the C3 position can potentially be demethylated to a hydroxyl group, providing another point for functionalization.

Given the known biological activities of isothiazole derivatives, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Safety Considerations

As with any chemical research, proper safety precautions should be taken when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicity profile of this specific compound is unknown; therefore, it should be handled with care.

References

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile [organic-chemistry.org]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 5. Synthesis of new 4 and 5 disubstituted isothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure of 4-Iodo-3-methoxyisothiazole

This technical whitepaper provides a comprehensive overview of the predicted molecular structure, potential synthetic pathways, and spectroscopic characteristics of 4-Iodo-3-methoxyisothiazole. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who have an interest in novel heterocyclic compounds.

Molecular Structure and Properties

This compound is a substituted five-membered aromatic heterocycle containing a nitrogen-sulfur bond. The isothiazole ring is known for its stability and its presence in various biologically active compounds.[1] The substituents, an iodine atom at position 4 and a methoxy group at position 3, are expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₄INOS |

| Molecular Weight | 241.05 g/mol |

| SMILES | COC1=C(I)SN=C1 |

| InChI Key | (Not available) |

| CAS Number | (Not available) |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol) |

Hypothetical Synthesis

A plausible synthetic route to this compound could involve a multi-step process starting from a readily available precursor. The general strategy would be to first construct the substituted isothiazole ring and then introduce the iodo and methoxy groups.

Proposed Synthetic Pathway

A potential synthesis could start from a β-ketoester, which can be converted to an enamine. Cyclization with a sulfur source and subsequent oxidation can form the isothiazole core. Methoxylation and iodination would then follow.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Hydroxyisothiazole Derivative

-

To a solution of the appropriate β-ketoester in an inert solvent (e.g., toluene), add a source of ammonia (e.g., ammonium acetate) and heat to reflux with a Dean-Stark trap to remove water, yielding the enamine intermediate.

-

After cooling, the enamine is reacted with a sulfur source like sulfur monochloride or thionyl chloride in the presence of a base (e.g., pyridine) to facilitate the cyclization to the 3-hydroxyisothiazole derivative.

Step 2: Methoxylation of the 3-Hydroxyisothiazole Derivative

-

The 3-hydroxyisothiazole derivative is dissolved in a suitable solvent (e.g., acetone or acetonitrile).

-

A base such as potassium carbonate is added, followed by a methylating agent like methyl iodide or dimethyl sulfate.

-

The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

-

Work-up involves filtration, evaporation of the solvent, and purification by column chromatography to yield 3-methoxyisothiazole.

Step 3: Iodination of 3-Methoxyisothiazole

-

3-Methoxyisothiazole is dissolved in a solvent such as acetonitrile or dichloromethane.

-

An electrophilic iodinating agent, for instance, N-Iodosuccinimide (NIS), is added portion-wise.[2]

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures.[3][4][5]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-5 |

| ~4.0 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-3 |

| ~155 | C-5 |

| ~70 | C-4 |

| ~60 | -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~2950, 2850 | C-H stretch (aliphatic, -OCH₃) |

| ~1550-1600 | C=N stretch |

| ~1450-1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (asymmetric) |

| ~1050 | C-O stretch (symmetric) |

| ~800-900 | C-S stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~241 | [M]⁺ (Molecular ion) |

| ~226 | [M - CH₃]⁺ |

| ~114 | [M - I]⁺ |

Potential Applications in Drug Development

Isothiazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[6] The introduction of an iodine atom can enhance potency and allow for further functionalization via cross-coupling reactions. The methoxy group can improve metabolic stability and pharmacokinetic properties.

Hypothetical Signaling Pathway Modulation

Given the known activities of other heterocyclic compounds in cancer therapy, this compound could potentially act as an inhibitor of a protein kinase signaling pathway. The following diagram illustrates a hypothetical mechanism of action.

dot

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While this compound remains a compound with limited reported data, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological relevance. The proposed methodologies and predicted data serve as a valuable starting point for researchers aiming to explore this and other novel isothiazole derivatives in the context of drug discovery and materials science. Further experimental validation is necessary to confirm the properties and activities outlined in this document.

References

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. o-Iodoanisole | C7H7IO | CID 68257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new 4 and 5 disubstituted isothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Iodo-3-methoxyisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 4-iodo-3-methoxyisothiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is conceptualized as a two-step process, commencing with the formation of a 3-hydroxyisothiazole precursor, followed by O-methylation and subsequent regioselective iodination. This document provides detailed experimental protocols derived from analogous chemical transformations and presents relevant data in a structured format.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via the following two key stages:

-

Stage 1: Synthesis of 3-Methoxyisothiazole. This stage involves the initial construction of the isothiazole ring to form 3-hydroxyisothiazole, which exists in tautomeric equilibrium with isothiazolin-3-one. This intermediate is then O-methylated to yield 3-methoxyisothiazole.

-

Stage 2: Iodination of 3-Methoxyisothiazole. The final step is the regioselective iodination of the 3-methoxyisothiazole intermediate at the C4-position to afford the target compound, this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related isothiazole derivatives and electrophilic iodination of heteroaromatic compounds.

Stage 1A: Synthesis of 3-Hydroxyisothiazole

This procedure is adapted from the synthesis of 4-arylisothiazol-3-ols via oxidation of dithioacetate salts[1].

Materials:

-

Cyanoacetamide

-

Carbon disulfide

-

Sodium ethoxide solution

-

Hydrogen peroxide (30%)

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide in a solution of sodium ethoxide in ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 12 hours to form the sodium 1,1-dicyano-2,2-dithiolate salt.

-

The resulting salt is then subjected to oxidative cyclization. To the stirred reaction mixture, add 30% hydrogen peroxide dropwise, maintaining the temperature below 40°C.

-

After the addition is complete, continue stirring for an additional 4 hours at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude 3-hydroxyisothiazole.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Stage 1B: O-Methylation of 3-Hydroxyisothiazole

This protocol is based on general methods for the methylation of isothiazol-3-ols, which can yield both N- and O-methylated products[1][2]. The use of a methylating agent like diazomethane or dimethyl sulfate is common. For selective O-methylation, reaction conditions may need to be optimized.

Materials:

-

3-Hydroxyisothiazole

-

Diazomethane solution in diethyl ether (or Dimethyl sulfate and a base like sodium carbonate)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure using Diazomethane (Caution: Diazomethane is toxic and explosive):

-

Dissolve the purified 3-hydroxyisothiazole in a minimum amount of anhydrous diethyl ether in a flask cooled in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction mixture to stand at 0°C for 1 hour.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxyisothiazole.

-

Purify the product by column chromatography on silica gel.

Stage 2: Iodination of 3-Methoxyisothiazole

This procedure is adapted from established methods for the iodination of electron-rich aromatic and heteroaromatic compounds using N-iodosuccinimide (NIS)[3][4][5][6]. The methoxy group at the 3-position is expected to activate the isothiazole ring towards electrophilic substitution, directing the iodine to the 4-position.

Materials:

-

3-Methoxyisothiazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable aprotic solvent like Dichloromethane)

-

Trifluoroacetic acid (catalytic amount, optional)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-methoxyisothiazole in acetonitrile.

-

Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution.

-

If the reaction is slow, a catalytic amount of trifluoroacetic acid can be added to activate the NIS.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Data Presentation

Since this is a proposed synthesis, the following table presents expected or typical quantitative data for each step based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1A | Ring Formation | Cyanoacetamide, Carbon disulfide | Sodium ethoxide, Hydrogen peroxide | Ethanol | RT | 16 | 60-75 |

| 1B | O-Methylation | 3-Hydroxyisothiazole | Diazomethane | Diethyl ether | 0 | 1 | 40-60 (O-isomer) |

| 2 | Iodination | 3-Methoxyisothiazole | N-Iodosuccinimide | Acetonitrile | RT | 1-4 | 70-90 |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Proposed synthesis pathway for this compound.

References

- 1. connectsci.au [connectsci.au]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]

In-depth Technical Guide: Biological Activity of 4-Iodo-3-methoxyisothiazole

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the biological activity of 4-Iodo-3-methoxyisothiazole. At present, there are no publicly available studies detailing its pharmacological effects, mechanism of action, or potential therapeutic targets.

Extensive searches of chemical and biological databases have yielded no specific data regarding the bioactivity of this particular isothiazole derivative. The scientific community has not yet published research exploring its interactions with biological systems, leaving its potential efficacy and safety profile unknown.

This lack of information extends to quantitative data such as IC50, EC50, binding affinity (Kd), and efficacy, as no experimental assays appear to have been conducted and reported. Consequently, there are no established experimental protocols or identified signaling pathways associated with this compound.

While the broader isothiazole scaffold is a known pharmacophore present in some biologically active compounds, this general information cannot be extrapolated to predict the specific activities of the 4-Iodo-3-methoxy substituted variant.

This compound represents a novel chemical entity for which the biological activity has not been characterized. For researchers in the fields of drug discovery and development, this compound can be considered a "blank slate." Any investigation into its potential pharmacological properties would be breaking new ground. Future research would need to begin with foundational in vitro screening assays against a variety of biological targets to ascertain any potential for therapeutic application. Until such studies are performed and published, no technical guide on its biological activity can be compiled.

An In-depth Technical Guide on the Proposed Synthesis and Potential Characteristics of 4-Iodo-3-methoxyisothiazole

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-iodo-3-methoxyisothiazole is a novel chemical entity with no currently available data in the public domain. This document provides a comprehensive theoretical guide to its synthesis, potential properties, and biological significance based on established chemical principles and analogous compound data. All experimental protocols are proposed and should be performed with appropriate safety precautions by qualified personnel.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The introduction of iodo and methoxy substituents onto the isothiazole core is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a target of interest for exploratory research. This guide outlines a plausible synthetic pathway, provides detailed hypothetical experimental protocols, and discusses the potential characteristics and applications of this novel compound.

Proposed Synthesis of this compound

A multi-step synthetic approach is proposed, commencing with the formation of a 3-hydroxyisothiazole precursor, followed by O-methylation and subsequent regioselective iodination.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyisothiazole

The synthesis of the 3-hydroxyisothiazole core can be achieved through various published methods. One common approach involves the reaction of a β-ketoester with a source of ammonia and sulfur.

Protocol:

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add aqueous ammonia (2.0 eq).

-

To this mixture, add elemental sulfur (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the crude 3-hydroxy-5-methylisothiazole.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-hydroxy-5-methylisothiazole.

Step 2: O-Methylation of 3-Hydroxyisothiazole

The methylation of 3-hydroxyisothiazole can potentially yield both N- and O-methylated products. Reaction conditions must be carefully selected to favor O-methylation. The use of diazomethane is a known method for the methylation of isothiazol-3-ols.[1]

Protocol (using Diazomethane - EXTREME CAUTION ADVISED ):

-

Preparation of Diazomethane: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) using a diazomethane generation kit with fire-polished glassware and in a well-ventilated fume hood behind a blast shield.

-

Dissolve the 3-hydroxyisothiazole (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C.

-

Slowly add the ethereal solution of diazomethane portion-wise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Continue stirring at 0 °C for 1 hour.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired 3-methoxyisothiazole from any N-methylated byproduct.

Alternative Protocol (using Methyl Iodide and a Base):

-

Suspend the 3-hydroxyisothiazole (1.0 eq) and a non-nucleophilic base such as silver carbonate (Ag₂CO₃) (1.5 eq) in a suitable solvent like anhydrous acetone or DMF.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the 3-methoxyisothiazole.

Step 3: Regioselective Iodination of 3-Methoxyisothiazole

The final step is the introduction of an iodine atom at the C4 position of the isothiazole ring. Electrophilic iodination is a common method for such transformations. The methoxy group at the 3-position is expected to be activating and ortho-, para-directing, thus favoring substitution at the 4-position.

Protocol:

-

Dissolve the 3-methoxyisothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq) to the solution.

-

If required, a catalytic amount of a Lewis acid or a protic acid (e.g., trifluoroacetic acid) can be added to promote the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the final product, this compound.

Predicted Physicochemical Properties

Quantitative data for the target compound is not available. The following table presents predicted properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₄INOS |

| Molecular Weight | 241.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM) and poorly soluble in water. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. |

| Melting Point | Expected to be in the range of 50-150 °C. |

Potential Biological Activity and Applications

Substituted isothiazoles are known to exhibit a wide range of biological activities. The introduction of a halogen atom, such as iodine, can enhance lipophilicity and potentially lead to interactions with specific biological targets.

Signaling Pathway Hypothesis

Given the known activities of other substituted isothiazoles, this compound could potentially interact with various signaling pathways implicated in disease. For instance, some isothiazole derivatives have been investigated as inhibitors of kinases or other enzymes.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a foundational roadmap for the synthesis and preliminary evaluation of the novel compound this compound. The proposed synthetic route is based on established and reliable chemical transformations. The predicted properties and potential biological activities highlight this molecule as a worthwhile candidate for further investigation in the fields of medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will be a valuable addition to the chemical space of substituted isothiazoles.

References

A Technical Guide to the Proposed Synthesis of 4-Iodo-3-methoxyisothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The introduction of iodo- and methoxy- substituents can significantly modulate the physicochemical and pharmacological properties of the isothiazole core, making 4-Iodo-3-methoxyisothiazole a potentially valuable building block for novel therapeutic agents. This document outlines a theoretical, multi-step synthesis for this target compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a three-step sequence starting from a suitable precursor to form the isothiazole ring, followed by sequential iodination and O-methylation.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyisothiazole (Isothiazol-3(2H)-one)

The formation of the isothiazole ring can be achieved through various methods. One common approach is the reaction of a β-ketothioamide with an oxidizing agent.

General Protocol:

-

Reaction Setup: A solution of a suitable β-ketothioamide is prepared in an appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: A mild oxidizing agent, such as iodine or hydrogen peroxide, is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If iodine is used, the excess is quenched with a sodium thiosulfate solution. The mixture is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the 3-hydroxyisothiazole.

Caption: Workflow for the synthesis of 3-Hydroxyisothiazole.

Step 2: Synthesis of 4-Iodo-3-hydroxyisothiazole

The iodination of the isothiazole ring at the 4-position is a key step. This can be achieved using molecular iodine in the presence of an oxidizing agent or an acid scavenger.

General Protocol:

-

Reaction Setup: 3-Hydroxyisothiazole is dissolved in a suitable solvent such as benzene, toluene, or tetrahydrofuran in a reaction flask. An acid scavenger, like potassium carbonate, is added.

-

Iodination: A solution of iodine in the same solvent is added dropwise to the mixture at room temperature. The reaction is stirred for a period ranging from 4 to 40 hours and monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is filtered to remove the acid scavenger. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 4-iodo-3-hydroxyisothiazole.

Caption: Workflow for the iodination of 3-Hydroxyisothiazole.

Step 3: Synthesis of this compound

The final step is the O-methylation of the hydroxyl group. This is typically achieved using a methylating agent in the presence of a base.

General Protocol:

-

Reaction Setup: 4-Iodo-3-hydroxyisothiazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to the solution.

-

Methylation: A methylating agent, for instance, methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until TLC indicates the completion of the reaction.

-

Work-up: The reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Caption: Workflow for the O-methylation to yield the target compound.

Quantitative Data Summary

As this compound is a proposed molecule, no experimental quantitative data exists. The following table provides estimated physicochemical properties based on closely related and structurally similar compounds found in the literature, such as 4-iodoisothiazole. These values are for reference only and must be determined experimentally upon successful synthesis.

| Property | Estimated Value |

| Molecular Formula | C₄H₄INOS |

| Molecular Weight | 241.05 g/mol |

| Boiling Point | > 120 °C (Predicted) |

| Density | > 2.0 g/cm³ (Predicted) |

| Appearance | Expected to be a solid or high-boiling liquid |

Conclusion

This technical guide provides a scientifically plausible pathway for the synthesis of this compound, a potentially novel compound of interest for drug discovery and development. The outlined procedures are based on well-established methodologies for the synthesis and functionalization of the isothiazole ring system. Researchers aiming to synthesize this molecule should consider these protocols as a starting point, with the understanding that optimization of reaction conditions will be necessary to achieve the desired outcome. The successful synthesis and characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

In-depth Technical Guide on 4-Iodo-3-methoxyisothiazole: Data Unavailability

A comprehensive search for quantitative solubility data, experimental protocols, and biological signaling pathway information for 4-iodo-3-methoxyisothiazole has revealed a significant lack of available scientific literature and data for this specific compound. While the user's request for an in-depth technical guide is noted, the current body of public-domain scientific information does not contain the specific details required to fulfill this request.

This document outlines the general characteristics of the isothiazole class of compounds, to which this compound belongs, and explains the data gaps that prevent a detailed analysis of the target compound.

General Solubility of Isothiazole Derivatives

Isothiazoles are a class of heterocyclic compounds.[1][2] In general, the parent compound, isothiazole, is described as being sparingly soluble in water but miscible with most organic solvents.[1][3] The solubility of substituted isothiazoles, such as the target compound, would be influenced by the nature of their specific functional groups. The presence of a methoxy group might slightly increase polarity, while the iodo-substituent would increase the molecular weight and could affect solubility in various solvents. However, without specific experimental data, any discussion of the precise solubility of this compound remains speculative.

Data Presentation

Due to the absence of quantitative solubility data for this compound in the searched literature, the requested structured tables for easy comparison cannot be provided.

Experimental Protocols

Similarly, no documents detailing the experimental methodologies for the determination of solubility for this compound were found. A general approach for determining the solubility of a compound typically involves methods such as the shake-flask method followed by a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy to measure the concentration of the dissolved substance in a given solvent at a specific temperature. However, no such studies have been published for this specific isothiazole derivative.

Biological Signaling Pathways

The biological activity and, consequently, any associated signaling pathways of this compound are not described in the available literature. While some isothiazole derivatives are known to possess a range of biological activities, including anti-inflammatory and antiviral properties, this cannot be extrapolated to the specific compound without dedicated research.[2][4]

Logical Workflow for Data Compilation

The following diagram illustrates the intended, but unachievable, workflow for generating the requested technical guide. This visualization highlights the critical step where the lack of available data halted the process.

References

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Iodo-3-methoxyisothiazole: A Technical Overview

Comprehensive spectroscopic data for 4-iodo-3-methoxyisothiazole remains elusive in publicly accessible databases and literature. While searches were conducted to obtain Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, no specific experimental results for this compound could be retrieved. The following guide outlines the general methodologies for acquiring such data and presents a logical workflow for the spectroscopic analysis of a novel compound like this compound.

Experimental Protocols

In the absence of specific experimental data for this compound, this section details the standard methodologies that would be employed to obtain the requisite spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer (typically 300-600 MHz). The resulting spectrum would provide information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the hydrogen atoms in the molecule. Key signals to expect would be for the methoxy group protons and the proton on the isothiazole ring.

-

¹³C NMR (Carbon NMR): Using the same sample, a ¹³C NMR spectrum would be acquired. This would reveal the number of unique carbon environments and their chemical shifts. The spectrum would be expected to show signals for the methoxy carbon, the carbons of the isothiazole ring, and the carbon atom bonded to the iodine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the this compound sample would be analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet. The resulting spectrum would show absorption bands corresponding to specific vibrational frequencies of the bonds within the molecule, such as C-H, C=N, C-O, and C-S stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) would be used. The resulting mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns that can help to confirm the structure. The isotopic pattern of iodine would be a key feature to observe.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Navigating the Safety Profile of 4-Iodo-3-methoxyisothiazole: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Iodo-3-methoxyisothiazole is publicly available. The following information is synthesized from data on structurally related compounds and should be treated as a general guideline. All personnel should handle this compound with caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE) until a comprehensive safety assessment is completed.

This technical guide offers a comprehensive overview of the potential safety and hazard considerations for this compound, designed for researchers, scientists, and professionals in drug development. Due to the absence of a dedicated SDS for this specific molecule, this document extrapolates data from analogous chemical structures to provide a foundational understanding of its potential risks and safe handling procedures.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to require careful handling. The GHS classifications for related iodinated and thiazole-containing molecules suggest potential for skin and eye irritation, and possible respiratory irritation.

A comparative summary of GHS hazard classifications for related compounds is presented in Table 1.

Table 1: GHS Hazard Classification for Structurally Related Compounds

| Compound Name | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| 4-Iodo-1,3-thiazole | Corrosive, Irritant | Danger | H315: Causes skin irritation[1]H318: Causes serious eye damage[1]H335: May cause respiratory irritation[1] |

| 2-Methyl-4-isothiazolin-3-one | Corrosive, Health Hazard, Environmental Hazard | Danger | H301 + H311: Toxic if swallowed or in contact with skin[2]H314: Causes severe skin burns and eye damage[2]H317: May cause an allergic skin reaction[2]H330: Fatal if inhaled[2]H410: Very toxic to aquatic life with long lasting effects[2] |

| 3-Iodo-4-methoxybenzaldehyde | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| 4-Iodoanisole | None | None | The product contains no substances which at their given concentration are considered to be hazardous to health.[3] |

Physical and Chemical Properties

The physical and chemical properties of this compound have not been extensively documented. However, an estimation of these properties can be inferred from related structures.

Table 2: Physical and Chemical Properties of Structurally Related Compounds

| Property | 4-Iodoisothiazole | 3-Iodo-4-methoxybenzaldehyde | 4-Iodoanisole |

| Molecular Formula | C3H2INS[4] | C8H7IO2 | C7H7IO[3] |

| Molecular Weight | 211.02 g/mol [4] | 262.04 g/mol | 234.04 g/mol |

| Appearance | Not specified | Solid[5] | Powder Solid, Brown[3] |

| Boiling Point | 116.4±23.0 °C (Predicted)[4] | Not available | Not available |

| Melting Point | Not available | 107 - 112 °C[5] | Not available |

| Density | 2.239±0.06 g/cm3 (Predicted)[4] | Not available | Not available |

| Solubility | Not specified | Not available | Not available |

Handling, Storage, and First Aid

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

-

Wash hands and any exposed skin thoroughly after handling.[5][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[5][6][7]

-

Some related compounds are light-sensitive, so protection from light is recommended.[7]

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

In all cases of exposure, seek medical advice.

Experimental Protocols and Methodologies

Specific experimental safety data for this compound is not available. A generalized workflow for assessing the safety of a new chemical entity is presented below.

Caption: Generalized workflow for chemical safety assessment.

Logical Relationships in Chemical Safety Management

The effective management of chemical safety follows a logical progression from hazard identification to risk mitigation. The following diagram illustrates this relationship.

Caption: Logical flow of chemical safety management.

References

- 1. 4-Iodo-1,3-thiazole | C3H2INS | CID 13662072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 4-Iodoisothiazole | 49602-28-0 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

In-depth Technical Guide: The Mechanism of Action of 4-Iodo-3-methoxyisothiazole

A comprehensive review of the current scientific understanding of 4-Iodo-3-methoxyisothiazole's biological activity and molecular interactions.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific information available regarding the mechanism of action, biological activity, or cellular targets of this compound. Extensive searches of chemical and biological databases have yielded no studies detailing the synthesis, biological evaluation, or molecular interactions of this particular compound.

While the broader isothiazole scaffold is a known pharmacophore present in a variety of biologically active molecules, the specific effects of the iodo and methoxy substitutions at the 4 and 3 positions, respectively, have not been elucidated. Research on other isothiazole derivatives has revealed a range of activities, including but not limited to, anticancer and enzyme-inhibitory properties. However, this information cannot be directly extrapolated to this compound without dedicated experimental investigation.

This document serves to highlight the current knowledge gap and to underscore the need for future research to characterize the potential therapeutic applications of this novel chemical entity.

Introduction to Isothiazole Derivatives in Drug Discovery

The isothiazole ring is a five-membered heterocyclic scaffold containing one nitrogen and one sulfur atom. This structural motif is of significant interest in medicinal chemistry due to its presence in a number of compounds with diverse and potent biological activities. The electronic properties and geometric arrangement of the isothiazole ring allow for a variety of intermolecular interactions, making it a versatile building block for the design of targeted therapeutics.

The Unexplored Landscape of this compound

Despite the interest in isothiazole-containing compounds, a thorough search of scientific literature and chemical databases reveals a notable absence of data on this compound. Key areas where information is lacking include:

-

Synthesis: No published methods for the specific synthesis of this compound were identified.

-

Biological Activity: There are no reports on the screening of this compound against any biological targets.

-

Mechanism of Action: Consequently, the cellular and molecular mechanisms through which this compound might exert a biological effect remain entirely unknown.

-

Quantitative Data: No quantitative data, such as IC50, EC50, or binding affinities, are available.

-

Experimental Protocols: As no studies have been published, there are no associated experimental methodologies to report.

Future Directions and Research Opportunities

The absence of information on this compound presents a clear opportunity for novel research. A systematic investigation of this compound would be a valuable contribution to the field of medicinal chemistry. The following experimental workflow is proposed for the initial characterization of this compound.

Proposed Experimental Workflow

A logical first step would be to develop a robust and scalable synthetic route to produce this compound in sufficient purity and quantity for biological evaluation. Following successful synthesis and characterization, a tiered screening approach could be employed to identify potential biological activities.

Caption: Proposed experimental workflow for the characterization of this compound.

Conclusion

The mechanism of action of this compound remains an open question in the field of medicinal chemistry. The lack of any published data on this compound underscores a significant knowledge gap. The isothiazole core suggests potential for biological activity, and a systematic investigation, beginning with chemical synthesis and followed by broad biological screening, is warranted. Such research would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the isothiazole class of compounds. This presents a compelling opportunity for researchers to make a novel contribution to drug discovery and development.

Methodological & Application

Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-iodo-3-methoxyisothiazole as a versatile building block in organic synthesis. The document outlines its preparation and subsequent application in palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of complex organic molecules relevant to medicinal chemistry and materials science.

Synthesis of this compound

The preparation of this compound can be achieved in a two-step sequence starting from the readily available isothiazol-3-ol. The first step involves the O-methylation of the hydroxyl group, followed by regioselective iodination at the C4 position of the isothiazole ring.

Step 1: Synthesis of 3-methoxyisothiazole

Isothiazol-3-ol is treated with diazomethane to yield 3-methoxyisothiazole. This reaction is typically high-yielding and proceeds under mild conditions.

Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care using appropriate safety precautions.

Step 2: Iodination of 3-methoxyisothiazole

The resulting 3-methoxyisothiazole is then subjected to electrophilic iodination. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to facilitate the reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-methoxyisothiazole from Isothiazol-3-ol

Materials:

-

Isothiazol-3-ol

-

Diazomethane solution in diethyl ether

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve isothiazol-3-ol (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.1 eq) to the cooled solution with gentle stirring.

-

Continue stirring at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to yield crude 3-methoxyisothiazole, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Materials:

-

3-methoxyisothiazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of 3-methoxyisothiazole (1.0 eq) in acetonitrile in a round-bottom flask, add N-iodosuccinimide (1.1 eq).

-

Place the reaction mixture under an inert atmosphere (Nitrogen or Argon).

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C4 position is susceptible to oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond between the isothiazole ring and a variety of aryl or vinyl boronic acids or their esters. This is a powerful tool for the synthesis of biaryl and vinyl-substituted isothiazoles.

Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to introduce a vinyl group at the C4 position. This reaction is highly valuable for the synthesis of substituted alkenes.

Experimental Protocols

Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

In a Schlenk flask or sealed tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 4-aryl-3-methoxyisothiazole product.

Protocol 4: Heck-Mizoroki Reaction of this compound with an Alkene

Materials:

-

This compound

-

Alkene (e.g., styrene or butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required by the catalyst)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, DMA, or acetonitrile)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

To a Schlenk flask or sealed tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if used, 4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent and the base (e.g., Et₃N, 2.0 eq).

-

Add the alkene (1.5 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and stir for 6-24 hours. Monitor by TLC or GC-MS.

-

Once complete, cool the mixture to room temperature and filter off any solids.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | Isothiazol-3-ol | Diazomethane | 3-methoxyisothiazole | >90 |

| 2 | 3-methoxyisothiazole | NIS, TFA (cat.) | This compound | 70-85 |

Table 2: Representative Conditions and Yields for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |

| Suzuki | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 75-90 |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 110 | 70-85 |

| Heck | Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 65-80 |

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions used.

Visualizations

Caption: Synthetic pathway to this compound.

Caption: Cross-coupling reactions of this compound.

Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-iodo-3-methoxyisothiazole as a versatile building block in medicinal chemistry. The document outlines its synthesis, key reactions, and potential applications in the development of novel therapeutic agents. The protocols provided are based on established methodologies for similar heterocyclic compounds and serve as a guide for laboratory implementation.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Isothiazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the sulfur and nitrogen atoms allows for a variety of intermolecular interactions with biological targets, making the isothiazole scaffold a privileged structure in drug design.

This compound, in particular, is a valuable synthetic intermediate. The iodo group at the 4-position serves as a versatile handle for the introduction of molecular diversity through various cross-coupling reactions. The methoxy group at the 3-position can influence the electronic properties of the ring and may be involved in key binding interactions with target proteins.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a suitable precursor, followed by iodination. While a specific protocol for this exact molecule is not widely published, the following procedure is based on analogous syntheses of substituted isothiazoles.

Workflow for the Synthesis of this compound:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Methoxyisothiazole (Illustrative)

-

To a solution of 3-hydroxyisothiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-methoxyisothiazole.

Step 2: Iodination of 3-Methoxyisothiazole

-

Dissolve 3-methoxyisothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Reactivity and Applications in Medicinal Chemistry

The C-I bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for the synthesis of diverse compound libraries for drug discovery.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynyl-substituted isothiazoles.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

General Workflow for Cross-Coupling Reactions:

Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and compiled data for the Suzuki coupling of 4-iodo-3-methoxyisothiazole with various boronic acids. The isothiazole scaffold is a key heterocycle in medicinal chemistry, and the ability to functionalize it at the C4 position opens avenues for the synthesis of novel compounds with potential therapeutic applications.

While specific literature on the Suzuki coupling of this compound is limited, this document presents adapted protocols based on successful couplings of structurally similar iodo-heterocycles, particularly other iodo-isothiazoles. The provided methodologies offer robust starting points for reaction optimization and library synthesis.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds via a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Data Presentation: Suzuki Coupling of Iodo-Heterocycles

The following tables summarize reaction conditions and yields for the Suzuki coupling of various iodo-heterocycles, which can serve as a basis for the development of protocols for this compound.

Table 1: Suzuki Coupling of 3-Iodo-5-phenyl-isothiazole-4-carbonitrile with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 16 | 78 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2 eq) | DMF | 80 | 8 | 92 |

Data adapted from analogous reactions in the literature. Yields are indicative and may vary for this compound.

Table 2: Microwave-Assisted Suzuki Coupling of 3-Iodoindazoles with Pinacol Vinyl Boronate [1]

| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 3-Iodo-1H-indazole | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 75 |

| 2 | 3-Iodo-5-nitro-1H-indazole | Pd(PPh₃)₄ (6.5) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 87 |

| 3 | 5-Bromo-3-iodo-1H-indazole | Pd(PPh₃)₄ (5.8) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 72 |

This table demonstrates the utility of microwave irradiation for rapid Suzuki couplings of iodo-heterocycles.[1]

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki coupling of this compound.

Protocol 1: Conventional Heating Conditions

This protocol is adapted from standard conditions for the Suzuki coupling of iodo-heterocycles.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel (e.g., round-bottom flask) with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-